molecular formula C9H9N3O3S B3043482 4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic Acid CAS No. 874784-12-0

4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic Acid

Cat. No. B3043482
CAS RN: 874784-12-0
M. Wt: 239.25 g/mol
InChI Key: JLHXPIOHZDOODW-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic Acid is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic Acid in laboratory experiments include its ability to form stable complexes with metal ions, its solubility in water, and its relatively low cost. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic Acid, including the development of new analytical techniques for the detection of metal ions, the use of this compound in the development of metal-based drugs, and the investigation of the potential toxicity of this compound in biological systems. Additionally, further research is needed to determine the optimal conditions for the synthesis and purification of this compound and to investigate its potential applications in other fields, such as catalysis and materials science.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its ability to form stable complexes with metal ions. This property makes this compound a valuable tool in various analytical techniques and has potential applications in the development of metal-based drugs. However, further research is needed to fully understand the potential applications and limitations of this compound in various fields of research.

Scientific Research Applications

4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic Acid has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes this compound a valuable tool in various analytical techniques, such as chromatography and spectrophotometry. This compound has also been used in the development of sensors for the detection of metal ions in environmental and biological samples.

properties

IUPAC Name

4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-12-8(7-5-3-2-4-6-7)10-11-9(12)16(13,14)15/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHXPIOHZDOODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223910
Record name 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874784-12-0
Record name 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874784-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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